N-Isobutyl-2'-deoxyguanosine
Description
Context of Modified Nucleosides in Nucleic Acid Research
Nucleosides are fundamental building blocks of nucleic acids, the molecules that carry the genetic instructions for all known living organisms. mdpi.com In the field of chemical biology, researchers often utilize modified nucleosides—natural nucleosides that have been chemically altered—to probe and manipulate biological systems. These modifications can range from simple additions to the base or sugar moiety to more complex structural changes. promegaconnections.commdpi.com The study of these analogs is a pivotal research topic in bioorganic and medicinal chemistry. mdpi.com
Modified nucleosides are indispensable tools for a variety of applications. They are used to enhance the stability of therapeutic messenger RNA (mRNA) and reduce its immunogenicity, a key factor in the success of mRNA vaccines. promegaconnections.com By replacing natural nucleosides with modified versions during in vitro transcription (IVT), scientists can create RNA molecules that are less prone to degradation and less likely to trigger an unwanted immune response. promegaconnections.com Furthermore, modified nucleosides are crucial for studying the structure, function, and metabolism of DNA and RNA. ontosight.ai For instance, incorporating nucleosides with specific labels or "handles" allows for the tracking of newly synthesized RNA within cells. acs.org There are over 90 distinct modified nucleosides found in various types of RNA, each with a unique structure and function, highlighting their natural importance and their utility as research tools. oup.com The chemical synthesis of oligonucleotides containing these modified units is essential for developing new diagnostic and therapeutic applications.
Significance of N-Isobutyl-2'-deoxyguanosine as a Model Compound and Adduct in Molecular Biology
This compound is a synthetic nucleoside analog of 2'-deoxyguanosine (B1662781), a primary component of DNA. biosynth.comlookchem.com In this compound, an isobutyl group is attached to the N2 position of the guanine (B1146940) base. ontosight.ai This modification makes it a valuable tool in molecular biology, particularly as a model for studying DNA damage and repair.
The N² position of guanine in DNA is a known target for modification by various damaging agents, which can lead to the formation of DNA adducts. researchgate.net These adducts can interfere with DNA replication and, if not repaired, may lead to genomic instability. researchgate.net this compound serves as a stable, bulky DNA adduct model. Researchers incorporate it into synthetic DNA strands to investigate how DNA polymerases, particularly specialized translesion synthesis (TLS) polymerases, bypass such damage. researchgate.netnih.gov
Studies have shown that the bulky this compound adduct can act as a roadblock for certain DNA polymerases. For example, the human TLS polymerase PrimPol is completely blocked by this adduct, highlighting that the size of the adduct is a critical factor in the ability of the polymerase to bypass the lesion. nih.gov This contrasts with smaller adducts that the same enzyme can navigate with moderate efficiency. nih.gov By using this compound and related compounds, scientists can elucidate the mechanisms of DNA damage tolerance, providing insight into how cells maintain genomic integrity. researchgate.netnih.gov The compound is also used as a reagent in the chemical synthesis of modified oligodeoxyribonucleotides, which have potential uses in diagnostics and therapeutics. broadpharm.com
Overview of Current Academic Research Domains
Research involving this compound and its related forms spans several key areas of chemical biology and molecular biology.
DNA Damage and Repair: The primary research domain for this compound is the study of translesion synthesis (TLS). researchgate.netnih.gov Scientists use it as a model adduct to understand how low-fidelity TLS polymerases, such as E. coli DNA Polymerase IV and human PrimPol, interact with and bypass bulky lesions in the DNA minor groove. researchgate.netnih.govresearchgate.net These studies are crucial for understanding cellular mechanisms that prevent mutations and carcinogenesis resulting from DNA damage. ptbioch.edu.pl
Antiviral and Anticancer Research: As a synthetic nucleoside analog, this compound has been investigated for its potential biological activities. ontosight.aibiosynth.com Some studies have explored its capacity to inhibit the replication of viruses or to act as an anticancer agent by inducing breaks in the DNA of cancer cells. biosynth.com
Oligonucleotide Synthesis and Technology: The compound, often in a protected form like N2-Isobutyryl-2'-deoxyguanosine, is a standard reagent used in the automated solid-phase synthesis of DNA oligonucleotides. broadpharm.com These custom-synthesized DNA strands containing the modification are essential for the aforementioned studies on DNA repair and have broader potential applications in diagnostics and the development of nucleic acid-based therapeutics.
Compound Data
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 142554-22-1 | biosynth.com |
| Molecular Formula | C₁₄H₂₁N₅O₄ | biosynth.comcymitquimica.com |
| Molecular Weight | 323.35 g/mol | biosynth.com |
| IUPAC Name | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one |
Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWZGMCLBMEAU-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931522 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142554-22-1 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies of N Isobutyl 2 Deoxyguanosine
Synthetic Routes for N2-Isobutyryl-2'-deoxyguanosine and its Precursors
The generation of N2-Isobutyryl-2'-deoxyguanosine is a foundational step for its use in oligonucleotide synthesis. The process involves the selective protection of the functional groups of 2'-deoxyguanosine (B1662781) to allow for controlled reactions.
Approaches to N2-Isobutyryl-2'-deoxyguanosine Generation
The synthesis of N2-isobutyryl-2'-deoxyguanosine typically begins with the protection of the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar. This is often achieved using bulky silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, to form a 3',5'-O-bis(tert-butyldimethylsilyl) derivative. researchgate.netmdpi.com This intermediate can then be selectively acylated at the N2 position of the guanine (B1146940) base.
One common method for the N2-acylation involves the use of isobutyric anhydride (B1165640) in the presence of a base like pyridine. ffame.org An alternative approach is the transient protection of the hydroxyl groups, followed by acylation of the amino group. atdbio.com
A multi-step, one-flask synthesis has also been developed for certain derivatives. For instance, N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine can be efficiently synthesized by alkylating N2-isobutyryl-3′-O-levulinyl-5′-O-dimethoxytrityl-2′-deoxyguanosine with 4-nitrophenylethanol. researchgate.net This is followed by the removal of the 3'-O-levulinyl group with hydrazine. researchgate.net
Protection Group Chemistries in Deoxyguanosine Synthesis (e.g., N2-Isobutyryl)
The isobutyryl group is a widely used protecting group for the exocyclic N2-amino group of guanine in phosphoramidite-based oligonucleotide synthesis. atdbio.com Its primary function is to prevent side reactions at this nucleophilic site during the coupling steps of DNA synthesis. The isobutyryl group is favored due to its relative stability throughout the synthesis cycles and its efficient removal under standard deprotection conditions, typically with aqueous ammonium (B1175870) hydroxide. mdpi.comatdbio.com
For certain applications, additional protecting groups on the guanine base are employed to further suppress side reactions. For example, a 1,2-bis(isobutyryloxy)ethylene (iBu·dibe) group has been used in conjunction with the N2-isobutyryl group for the synthesis of guanine-rich oligonucleotides. nih.gov This dual-protection strategy effectively minimizes side reactions associated with the guanine base. nih.gov
The choice of protecting group can also influence the reactivity of the nucleoside in subsequent reactions. For instance, N2-isobutyryl protected 2'-deoxyguanosine can be fluorinated at the 8-position, whereas a similar reaction fails with an N2-formamidine protected derivative. researchgate.netmdpi.com
Synthesis of N2-Isobutyl-2'-deoxyguanosine Analogues and Conjugates
The versatility of N2-isobutyryl-2'-deoxyguanosine chemistry allows for the synthesis of various analogues and their incorporation into oligonucleotides for a wide range of research and therapeutic purposes.
Site-Specific Modification and Incorporation into Oligonucleotides
The phosphoramidite (B1245037) of N2-isobutyryl-2'-deoxyguanosine is a key building block for the automated solid-phase synthesis of DNA. This method allows for the precise, site-specific incorporation of guanine residues into a growing oligonucleotide chain. The general process involves the sequential addition of phosphoramidite monomers to a solid support, with the N2-isobutyryl group protecting the guanine base during each coupling cycle.
The development of "ultra-mild" DNA synthesis protocols has been crucial for the incorporation of labile modified nucleosides. nih.gov These methods utilize protecting groups that can be removed under very gentle conditions, enabling the synthesis of oligonucleotides containing sensitive adducts.
Furthermore, site-specific modifications within the DNA sequence, such as the introduction of 2'-O-methylguanosine at specific positions, have been shown to reduce the toxicity of antisense oligonucleotides and improve their therapeutic index. nih.gov The synthesis of these modified oligonucleotides relies on the availability of the corresponding protected phosphoramidite building blocks.
| Compound/Modification | Synthetic Approach | Application | Key Findings |
|---|---|---|---|
| 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine | Metalation-electrophilic fluorination of a silyl-protected N2-isobutyryl-2'-deoxyguanosine. researchgate.netmdpi.com | Probing DNA structure and function. | The compound is stable enough for use in solid-phase synthesis but its incorporation into oligonucleotides can be problematic. researchgate.netmdpi.com |
| N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-2'-deoxyguanosine | Alkylation of a protected N2-isobutyryl-2'-deoxyguanosine derivative. researchgate.net | Suppresses side reactions in phosphotriester oligonucleotide synthesis. researchgate.net | The O6-modification leads to cleaner synthesis of DNA fragments. researchgate.net |
| Fully protected N2-isobutyryl-2'-deoxyguanosine | Use of an additional 1,2-bis(isobutyryloxy)ethylene (iBu·dibe) protecting group. nih.gov | Synthesis of G-rich oligonucleotides. | Effectively avoids side reactions associated with the guanine base. nih.gov |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) containing oligonucleotides | Incorporation of a protected dG-AAF phosphoramidite using modified "ultra-mild" DNA synthesis. nih.gov | Studying DNA damage and repair. | Enables the synthesis of oligonucleotides with base-labile adducts. nih.gov |
Synthesis of Isotopically Labeled N2-Isobutyl-2'-deoxyguanosine for Mechanistic Research
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying metabolic pathways. researchgate.netresearchgate.netscripps.edu The synthesis of isotopically labeled N2-isobutyryl-2'-deoxyguanosine allows researchers to track the fate of the guanine nucleoside in various biological and chemical processes.
Labeling can be achieved by using precursors that contain stable isotopes (e.g., 2H, 13C, 15N) or radioisotopes (e.g., 3H, 14C). researchgate.netscripps.edu For example, 15N labeling has been used to assign the NMR shifts of ethenoguanine adducts, which are formed from the reaction of halooxiranes with guanosine. nih.gov Similarly, enzymatic synthesis methods can be employed to produce isotopically labeled flavin nucleotides from labeled riboflavin (B1680620) precursors. nih.gov While specific synthetic routes for isotopically labeled N2-isobutyryl-2'-deoxyguanosine are not detailed in the provided context, the general principles of isotopic labeling would apply. This would involve introducing the isotopic label at an early stage of the synthesis of either the guanine base or the deoxyribose sugar, followed by the protection and phosphitylation steps.
Optimization of Synthetic Methodologies for Enhanced Research Applications
The demand for high-purity oligonucleotides for therapeutic and diagnostic applications has driven the continuous optimization of synthetic methodologies. An efficient, four-step process for the preparation of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, a precursor for second-generation antisense oligonucleotides, has been developed and scaled up to the pilot plant level. nih.gov This process highlights the importance of developing cost-effective and scalable syntheses for key oligonucleotide building blocks. nih.gov
Optimization strategies often focus on improving yields, reducing the number of synthetic steps, and minimizing the use of hazardous reagents. For example, the development of the β-cyanoethyl phosphoramidites was a significant advancement that replaced the use of the foul-smelling and toxic thiophenol for phosphate (B84403) deprotection. atdbio.com
Furthermore, research into the stability of modified nucleosides under the conditions of solid-phase synthesis is crucial for optimizing their incorporation into oligonucleotides. For example, it was found that 8-fluoro-N2-isobutyryl-2'-deoxyguanosine is relatively stable in the dichloroacetic acid used for detritylation during solid-phase synthesis, although its incorporation into oligonucleotides proved challenging. researchgate.netmdpi.com Such studies inform the design of modified synthesis cycles and the development of alternative protecting groups to enable the efficient synthesis of oligonucleotides with novel properties.
Biochemical Formation and Metabolism of N Isobutyl 2 Deoxyguanosine in Biological Systems
Pathways of N-Isobutyl-2'-deoxyguanosine Adduct Formation
The formation of N²-alkyl-dG adducts, including this compound, is a result of the covalent bonding of an alkyl group to the exocyclic amino group of guanine (B1146940) in the DNA helix. This process is driven by various reactive chemical species known as alkylating agents.
Cells are exposed to a wide array of alkylating agents from both internal (endogenous) and external (exogenous) sources, which can lead to the formation of DNA adducts nih.govsemanticscholar.org. The N² position of guanine is a significant site for modification by these agents nih.govnih.gov.
Endogenous Sources: Normal metabolic processes can generate reactive molecules capable of alkylating DNA. For instance, methylglyoxal, a byproduct of glycolysis, is a precursor to the formation of N²-(1-carboxyethyl)-2'-deoxyguanosine oup.com. Aldehydes, such as formaldehyde and acetaldehyde, which are also products of cellular metabolism, can react with deoxyguanosine. These initial adducts can be subsequently reduced to form stable N²-methyl-dG and N²-ethyl-dG, respectively nih.govnih.gov. While specific endogenous precursors to this compound are less characterized, the metabolic breakdown of amino acids or other cellular molecules could potentially generate reactive isobutyl species.
Exogenous Sources: Exposure to environmental, dietary, and occupational chemicals constitutes a major source of exogenous alkylating agents nih.govnih.govnih.gov. These include pollutants like polycyclic aromatic hydrocarbons and vinyl chloride nih.gov. Aldehydes are also prevalent in the environment; for example, N²-ethyl-dG has been detected in the blood DNA of individuals with deficient aldehyde dehydrogenase 2 activity after alcohol consumption nih.govoup.com. While direct evidence for specific exogenous agents causing isobutylation at the N²-guanine position is limited, the existence of repair mechanisms for O⁶-isobutylguanine suggests that such lesions do occur in vivo from exposure to isobutylating compounds mdpi.com.
Table 1: Examples of Alkylating Agents and Resulting N²-Deoxyguanosine Adducts
| Alkylating Agent Precursor | Source | Resulting Adduct |
| Formaldehyde | Endogenous/Exogenous | N²-methyl-2'-deoxyguanosine nih.govnih.gov |
| Acetaldehyde | Endogenous/Exogenous | N²-ethyl-2'-deoxyguanosine nih.govnih.govoup.com |
| Methylglyoxal | Endogenous | N²-(1-carboxyethyl)-2'-deoxyguanosine oup.com |
| Benzo[a]pyrene | Exogenous | N²-(benzo[a]pyrenyl)-2'-deoxyguanosine nih.govoup.com |
| Isobutylating Agents (Hypothetical) | Endogenous/Exogenous | This compound |
The formation of N²-alkyl-dG adducts occurs through nucleophilic substitution reactions where the exocyclic N²-amino group of guanine acts as the nucleophile, attacking an electrophilic carbon atom on the alkylating agent oup.commdpi.com.
The specific mechanism can be classified as either Sɴ1 (first-order nucleophilic substitution) or Sɴ2 (second-order nucleophilic substitution).
Sɴ1 Reaction: In this two-step mechanism, the alkylating agent first forms a highly reactive carbocation intermediate, which is then rapidly attacked by the N²-amino group of guanine.
Sɴ2 Reaction: This is a single-step mechanism where the N²-amino group directly attacks the electrophilic carbon, displacing a leaving group simultaneously. Sɴ2 reagents typically alkylate nitrogen atoms mdpi.com.
Many procarcinogens, including aldehydes, require metabolic activation to become reactive electrophiles. For example, acetaldehyde reacts with the N²-amino group of deoxyguanosine to form an unstable Schiff base, N²-ethylidene-dG oup.com. This intermediate can then be stabilized by reduction within the cell to form the more persistent N²-ethyl-dG adduct nih.govnih.gov. A similar mechanism involving an isobutyl-containing aldehyde could lead to the formation of this compound.
Molecular and Cellular Impact of N Isobutyl 2 Deoxyguanosine
Interactions with DNA and Nucleic Acid Structures
Base Pairing Properties and Structural Consequences
The ability of N-Isobutyl-2'-deoxyguanosine to form base pairs is crucial to its biological impact, particularly during DNA replication and transcription. The presence of the isobutyl group in the minor groove can influence hydrogen bonding. For some small N²-alkyl-dG adducts, the flexibility of the alkyl group allows it to be accommodated within the groove, permitting the guanine (B1146940) base to maintain its normal Watson-Crick pairing with cytosine. nih.gov
Molecular modeling and dynamics studies of related N²-dG adducts support this observation, indicating that the adducted base can reorient itself within the active site of a DNA polymerase to allow for correct pairing with an incoming deoxycytidine triphosphate (dCTP). iitb.ac.inresearchgate.net This structural accommodation is key to the error-free bypass of these lesions by certain specialized polymerases. researchgate.net The C1′−C1′ distance between opposite base pairs in a duplex containing a related N²-adduct was shown to remain consistent with that of unmodified B-form DNA, further suggesting that the duplex does not undergo drastic structural changes. iitb.ac.in The primary structural consequence is the presence of a bulky group in the minor groove, which, while not necessarily helix-destabilizing, presents a topographical challenge for proteins that interact with the DNA, such as DNA polymerases and transcription factors.
Modulation of DNA Replication Fidelity and Efficiency
Translesion DNA Synthesis (TLS) across N²-Alkyl-deoxyguanosine Lesions by DNA Polymerases
N²-alkyl-dG lesions, including this compound, are known to impede the progression of the main replicative DNA polymerases, which can lead to stalled replication forks and potential genome instability. researchgate.netnih.govoup.com To overcome this blockage, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). TLS utilizes specialized, lower-fidelity DNA polymerases that can accommodate the damaged base in their active site and synthesize DNA across from the lesion. researchgate.net The efficiency and fidelity (i.e., whether the correct nucleotide is inserted) of TLS depend on the specific lesion and the particular TLS polymerase involved. For small N²-alkyl-dG adducts, TLS can often occur in an error-free manner, meaning the polymerase preferentially inserts a cytosine opposite the lesion. researchgate.net
Roles of Specific DNA Polymerases (e.g., Pol II, Pol IV, Pol V, Pol κ, Pol ι) in Bypass Mechanisms
The bypass of this compound and other N²-alkyl-dG lesions involves a distinct set of DNA polymerases in different organisms.
In the bacterium Escherichia coli, the efficient and largely error-free replication across small N²-alkyl-dG DNA adducts is mainly dependent on DNA Polymerase II (Pol II). researchgate.net To a lesser extent, DNA Polymerase IV (Pol IV) and DNA Polymerase V (Pol V) also contribute to the bypass of these lesions. researchgate.net Despite the involvement of these SOS-induced polymerases, the bypass of these specific lesions was found to be non-mutagenic. researchgate.net
In human cells, a different set of TLS polymerases is responsible for navigating these adducts. Human TLS polymerases hpolκ and hpolη have been shown to bypass related N²-dG adducts in an error-free manner. iitb.ac.inresearchgate.net Hpolκ, in particular, appears to bypass such adducts with high efficiency and processivity. iitb.ac.in In contrast, another human polymerase, PrimPol, which is involved in reinitiating stalled replication forks, is completely blocked by bulkier N²-alkyl-dG adducts, including N²-isobutyl-dG. researchgate.net Molecular dynamics studies suggest that the size of the isobutyl adduct is a limiting factor that prevents efficient processing by PrimPol. researchgate.net
The following table summarizes the roles of various DNA polymerases in the bypass of N²-alkyl-dG lesions.
| DNA Polymerase | Organism/Family | Role in Bypass of N²-Alkyl-dG Lesions | Outcome |
| Pol II | E. coli | Primary polymerase for efficient bypass. researchgate.net | Error-free |
| Pol IV | E. coli | Minor role in bypass. researchgate.net | Error-free |
| Pol V | E. coli | Minor role in bypass. researchgate.net | Error-free |
| Pol κ | Human (Y-family) | Efficient and processive bypass. iitb.ac.inresearchgate.net | Error-free |
| Pol η | Human (Y-family) | Capable of bypass. iitb.ac.inresearchgate.net | Error-free |
| PrimPol | Human (Primase-Polymerase) | Activity is fully blocked by N²-isobutyl-dG. researchgate.net | No Bypass |
Interference with Gene Transcription and Expression in Model Systems
The presence of this compound and other N²-alkyl-dG adducts on the template DNA strand can act as a significant obstacle to gene transcription. nih.govoup.comnih.gov These minor-groove lesions are known to hinder the progression of RNA polymerase, which can impede transcription elongation and potentially alter gene expression. oup.comnih.gov
Impact on RNA Polymerase Progression and Fidelity
The presence of this compound and other N2-alkyl-dG lesions in the DNA template can significantly impede the progression of RNA polymerase during transcription. escholarship.orgnih.gov These lesions can act as physical blocks, causing the polymerase to stall. escholarship.org While direct studies on the fidelity of RNA polymerase II when bypassing this compound are specific, the general mechanisms of transcriptional mutagenesis suggest that the altered base pairing properties of such a modified guanine could lead to the misincorporation of nucleotides into the nascent RNA strand. RNA polymerase II has an intrinsic proofreading activity, which can be enhanced by factors like TFIIS, to remove misincorporated nucleotides. nih.govnih.gov However, the efficiency of this process in the context of specific DNA lesions can vary. The bypass of adducted bases is a complex process that can be influenced by various transcription elongation factors, which may either promote or inhibit lesion bypass and, consequently, affect the fidelity of the transcript. nih.gov
Formation of DNA-RNA Hybrids and R-loops
A significant consequence of the presence of this compound and related N2-alkyl-dG lesions in transcribed DNA is the formation and accumulation of DNA-RNA hybrids, leading to the generation of three-stranded structures known as R-loops. escholarship.orgnih.govnih.gov These R-loops consist of a DNA-RNA hybrid and a displaced single strand of DNA. bioradiations.com Research has demonstrated that minor-groove N2-alkyl-dG lesions promote an increase in R-loop levels in both chromatin and plasmid DNA within cells. nih.govnih.gov The formation of these structures is thought to be a result of the altered DNA helix structure caused by the adduct, which facilitates the hybridization of the nascent RNA transcript with the DNA template. The accumulation of these R-loops has been shown to impede transcription elongation. nih.gov
| Finding | Organism/System | Method | Outcome | Reference |
| N2-alkyl-dG lesions elicit elevated R-loop accumulation. | Human cells | Fluorescence microscopy, R-loop sequencing | Increased R-loop formation in chromatin and plasmid DNA. | nih.govnih.gov |
| N2-alkyl-dG-induced R-loops impede transcription elongation. | Human cells | Cellular transcription assay | Lesion-induced R-loops strongly impede transcription. | escholarship.org |
Implications for Genomic Stability in Non-Clinical Models
Induction of DNA Damage and Double-Strand Breaks in Research Systems
The accumulation of R-loops induced by this compound and other N2-alkyl-dG adducts can compromise genome integrity and lead to more severe forms of DNA damage, such as double-strand breaks (DSBs). escholarship.orgnih.gov DSBs are among the most cytotoxic forms of DNA damage and can lead to chromosomal rearrangements and cell death if not properly repaired. embopress.org The formation of DSBs in the context of N2-alkyl-dG lesions has been observed to be exacerbated in cells deficient in certain DNA repair or R-loop processing factors, such as the R-loop helicase DDX23. nih.gov This suggests that the persistence of these adducts and the resulting R-loops can overwhelm the cellular repair capacity, leading to the generation of DSBs.
| Lesion | Cellular Context | Observation | Implication | Reference |
| N2-alkyl-dG | DDX23-deficient cells | Accumulation of double-strand breaks | Increased genomic instability | escholarship.org |
| N2-alkyl-dG | Human cells | Compromised genome integrity | Perturbation of genome integrity through augmented R-loop levels | nih.gov |
Advanced Analytical and Biophysical Methodologies for N Isobutyl 2 Deoxyguanosine Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are fundamental in defining the molecular structure and three-dimensional shape of N-Isobutyl-2'-deoxyguanosine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. mpg.de One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom, while two-dimensional (2D) techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms, confirming the complete molecular structure. core.ac.uknih.gov
¹H NMR: The proton NMR spectrum reveals the number of distinct protons and their environments. Key signals include those from the deoxyribose sugar moiety, the purine (B94841) base, and the isobutyl group. The chemical shifts (δ) and spin-spin coupling patterns are characteristic of the molecule's structure. For instance, the anomeric proton (H1') of the deoxyribose typically appears as a triplet, and its coupling constant can provide information about the sugar pucker conformation. compoundchem.com
¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment, allowing for the identification of carbons in the deoxyribose, the guanine (B1146940) base, and the isobutyl substituent. chemguide.co.ukoregonstate.edu
| Position | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1' | CH | ~6.2 (t) | ~83-85 |
| 2' | CH₂ | ~2.3-2.8 (m) | ~39-41 |
| 3' | CH | ~4.5 (m) | ~70-72 |
| 4' | CH | ~4.0 (m) | ~87-89 |
| 5' | CH₂ | ~3.7 (m) | ~61-63 |
| 8 | CH | ~7.9 (s) | ~135-137 |
| Isobutyl CH₂ (attached to N) | CH₂ | ~3.2 (t) | ~50-55 |
| Isobutyl CH | CH | ~2.0 (m) | ~28-30 |
| Isobutyl CH₃ | CH₃ | ~0.9 (d) | ~20-22 |
Note: Values are approximate and can vary based on solvent and experimental conditions. compoundchem.comchemguide.co.ukoregonstate.edu (s=singlet, d=doublet, t=triplet, m=multiplet).
UV/Vis absorption spectroscopy and Circular Dichroism (CD) are powerful techniques for analyzing the conformation of this compound, particularly when it is incorporated into DNA oligonucleotides. vdoc.pub
UV/Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light. The guanine chromophore in this compound has a characteristic absorption maximum around 260 nm. Changes in this absorption spectrum, such as shifts in wavelength (wavelength maxima) or changes in intensity (hyper- or hypochromicity), can indicate interactions with other molecules or changes in the local environment, though it provides limited direct conformational information. nih.govresearchgate.net
Mass Spectrometry (MS) for Detection and Quantification in Research Samples
Mass spectrometry is a cornerstone technique for the sensitive detection and accurate quantification of this compound, especially in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of this compound and identifying it as a DNA adduct. chemrxiv.org When analyzing DNA digests, HRMS can distinguish the modified nucleoside from other endogenous molecules with similar nominal masses. cdc.gov A key diagnostic feature in the tandem mass spectrum (MS/MS) of protonated this compound is the characteristic neutral loss of the 2'-deoxyribose moiety (116.0473 Da), which helps to identify the molecule as a deoxyribonucleoside adduct. nih.govmdpi.com
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ (Parent Ion) | C₁₄H₂₂N₅O₄⁺ | 324.1666 |
| [M+H-H₂O]⁺ | C₁₄H₂₀N₅O₃⁺ | 306.1561 |
| [M+H-C₅H₈O₃]⁺ (Aglycone Fragment) | C₉H₁₄N₅O⁺ | 208.1193 |
Note: The aglycone fragment results from the neutral loss of the deoxyribose group (C₅H₈O₃, exact mass 116.0473 Da). nih.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of DNA adducts in biological samples. nih.gov This technique is employed to study the incorporation of this compound into genomic DNA and to monitor its subsequent repair. nih.gov The method involves enzymatic digestion of DNA to individual nucleosides, separation by LC, and detection by MS/MS. mdpi.com Using a stable isotope-labeled internal standard, LC-MS/MS allows for highly accurate and sensitive quantification, often in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. researchgate.net
Chromatographic Separation Techniques for Purity and Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of synthesized this compound and for the analytical separation from other nucleosides and potential contaminants. nih.gov Reversed-phase HPLC is the most common method used. nih.gov
The separation is typically achieved on a C18 column, where compounds are eluted based on their hydrophobicity. A gradient elution system, commonly using a mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), allows for the efficient separation of the relatively polar unmodified nucleosides from the more hydrophobic this compound. nih.gov The purity of the compound can be assessed by integrating the peak area in the resulting chromatogram, often detected by UV absorbance at ~260 nm. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.6 µm particle size, 150 x 3.0 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | ~0.3 - 0.5 mL/min |
| Detection | UV Absorbance at 254-260 nm |
Biophysical Assays for Molecular Recognition and Binding Studies
However, to understand how such interactions would be characterized, this section outlines the advanced biophysical methodologies that are conventionally employed for in-depth analysis of the binding behavior of modified nucleosides like this compound. These techniques provide crucial quantitative data on the molecular interactions with target macromolecules, such as proteins or nucleic acids.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful label-free technique for monitoring biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over a surface with an immobilized ligand. This allows for the determination of the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_D_).
Illustrative SPR Data for a Hypothetical Interaction:
| Parameter | Value | Unit |
| Association Rate (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (k_off_) | 3.0 x 10⁻⁴ | s⁻¹ |
| Dissociation Constant (K_D_) | 2.0 | nM |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A_ or K_D_), the binding enthalpy (ΔH), and the binding stoichiometry (n). From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.
Illustrative Thermodynamic Profile from a Hypothetical ITC Experiment:
| Thermodynamic Parameter | Value | Unit |
| Association Constant (K_A) | 5.0 x 10⁸ | M⁻¹ |
| Dissociation Constant (K_D_) | 2.0 | nM |
| Enthalpy Change (ΔH) | -10.5 | kcal/mol |
| Entropy Change (ΔS) | 5.0 | cal/mol·K |
| Stoichiometry (n) | 1.1 |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that can provide detailed information about molecular structure and interactions at the atomic level. Chemical shift perturbation (CSP) studies are commonly used to identify the binding interface and to determine the dissociation constant (K_D_). By observing changes in the chemical shifts of the nuclei of the macromolecule or the ligand upon complex formation, the binding site and affinity can be characterized.
Illustrative NMR Chemical Shift Perturbation Data:
| Residue/Atom | Chemical Shift (Free) | Chemical Shift (Bound) | Perturbation (ppm) |
| ¹⁵N-HSQC Peak 1 | 120.5 | 121.8 | 1.3 |
| ¹⁵N-HSQC Peak 2 | 115.2 | 116.0 | 0.8 |
| ¹H-¹³C HSQC Peak 3 | 7.8 | 8.5 | 0.7 |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
Thermal shift assays are used to assess the stability of a protein in the presence and absence of a ligand. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (T_m_). This change in T_m_ (ΔT_m_) can be used to screen for binding and to rank the affinity of different ligands.
Illustrative Thermal Shift Assay Results:
| Condition | Melting Temperature (T_m) | ΔT_m_ |
| Protein alone | 55.2 °C | - |
| Protein + this compound | 59.7 °C | +4.5 °C |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.
Computational and Theoretical Studies on N Isobutyl 2 Deoxyguanosine
Molecular Modeling and Dynamics Simulations of N-Isobutyl-2'-deoxyguanosine-Containing Nucleic Acids
Molecular modeling and molecular dynamics (MD) simulations serve as powerful computational microscopes, offering a detailed view of the conformational dynamics and structural properties of nucleic acids. nih.gov These techniques allow researchers to investigate how the incorporation of a modified nucleoside, such as this compound, affects the structure and flexibility of DNA or RNA duplexes.
MD simulations can predict how the isobutyl group at the N2 position of guanine (B1146940) might influence the local and global structure of a DNA double helix. For instance, simulations can reveal alterations in key helical parameters, such as twist, rise, and slide, which are crucial for the biological function of DNA. The presence of the bulky isobutyl group could lead to steric clashes or altered hydrogen bonding patterns, potentially causing localized distortions in the DNA structure.
Key Research Findings from Simulations of Modified Nucleic Acids:
Solvent Interactions: MD simulations can also model the interactions of the modified DNA with the surrounding solvent molecules, providing insights into changes in hydration patterns that may affect duplex stability.
Flexibility and Dynamics: The flexibility of the nucleic acid chain can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. This can indicate whether the presence of this compound leads to a more rigid or a more flexible structure.
While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles derived from simulations of other modified nucleosides suggest that the isobutyl modification would likely have a significant impact on the conformational landscape of DNA.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations offer a powerful lens to examine the electronic structure, reactivity, and stability of molecules with high accuracy. These methods, rooted in the principles of quantum mechanics, can provide detailed information about the intrinsic properties of this compound.
Computed Properties of this compound:
| Property | Value |
| Molecular Formula | C14H21N5O4 |
| Molecular Weight | 323.35 g/mol |
| IUPAC Name | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one |
| InChI Key | JPFWZGMCLBMEAU-IVZWLZJFSA-N |
| Canonical SMILES | CC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Data sourced from PubChem CID 135627630. nih.gov
Key Insights from Quantum Chemical Calculations:
Electron Distribution and Reactivity: Methods like Density Functional Theory (DFT) can be used to calculate the molecular electrostatic potential (MEP) surface, which highlights the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Hydrogen Bond Energies: The strength of the hydrogen bonds formed by this compound when paired with cytosine can be calculated. The presence of the isobutyl group may sterically hinder or electronically modulate these interactions, affecting the stability of the DNA duplex.
Stacking Interactions: The stability of a DNA helix is also dependent on the stacking interactions between adjacent base pairs. Quantum chemical calculations can quantify the energy of these stacking interactions and determine how they are altered by the N-isobutyl modification.
These theoretical calculations are fundamental in building a bottom-up understanding of how a single molecular modification can influence the macroscopic properties of a nucleic acid structure.
Prediction of Molecular Interactions and Recognition Mechanisms with Biomolecules
Understanding how this compound-containing nucleic acids interact with biomolecules, such as proteins and enzymes, is crucial for elucidating their biological effects. Computational approaches, including molecular docking and binding free energy calculations, are instrumental in predicting these interactions.
Molecular docking simulations can be used to predict the preferred binding orientation of a DNA segment containing this compound within the active site of a protein, such as a DNA polymerase or a repair enzyme. These simulations can help to understand whether the isobutyl group enhances or diminishes the binding affinity.
Predicted Interaction Mechanisms:
Steric Hindrance: The bulky isobutyl group could sterically clash with amino acid residues in the binding pocket of a protein, potentially inhibiting the binding of enzymes that normally process unmodified DNA.
Hydrophobic Interactions: Conversely, the nonpolar isobutyl group could form favorable hydrophobic interactions with nonpolar residues in a protein's active site, potentially leading to stronger binding.
Altered Recognition: The modification could alter the surface of the DNA grooves, which are critical for recognition by DNA-binding proteins. This could lead to a different set of proteins interacting with the modified DNA compared to the unmodified sequence.
While specific computational studies on the interaction of this compound with biomolecules are limited, the general principles of molecular recognition suggest that this modification would significantly alter the interaction landscape of the DNA. These predictive studies are vital for guiding experimental work aimed at understanding the biological consequences of such DNA modifications.
Applications of N Isobutyl 2 Deoxyguanosine As a Research Tool and Chemical Probe
Development of N-Isobutyl-2'-deoxyguanosine as a Mechanistic Probe for DNA Damage and Repair Pathways
This compound, a synthetic analog of the natural nucleoside 2'-deoxyguanosine (B1662781), serves as a crucial tool for investigating the intricate mechanisms of DNA damage and repair. Specifically, it is utilized to create site-specific DNA adducts, which are chemical modifications to the DNA base. These adducts mimic the damage caused by certain environmental mutagens and endogenous metabolic byproducts. By incorporating this compound into a DNA strand, researchers can study how the cellular machinery responds to this specific type of damage, particularly through a process known as translesion synthesis (TLS).
TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass lesions that would otherwise stall the process. youtube.com However, this bypass can be either error-free or error-prone, leading to mutations. Studies have shown that the size and location of the adduct influence the choice of TLS polymerase and the fidelity of the bypass. This compound, with its isobutyl group attached to the N2 position of guanine (B1146940), creates a minor groove adduct. Research has demonstrated that this type of lesion presents a challenge to the replicative machinery.
In Escherichia coli, the bypass of N2-isobutyl-dG lesions has been shown to be primarily supported by DNA Polymerase II (Pol II), with minor contributions from Polymerase IV (Pol IV) and Polymerase V (Pol V). figshare.com Interestingly, the bypass of this adduct was found to be largely error-free in this system. figshare.com
In human cells, the scenario is more complex, involving different sets of specialized TLS polymerases. Human polymerase η (pol η) has been observed to preferentially insert the correct nucleotide, deoxycytidine (dC), opposite small N2-dG lesions, including N2-isobutyl-dG. nih.gov Human polymerase ι (pol ι) also demonstrates the ability to correctly incorporate dC opposite such adducts, although further extension of the DNA strand can be inefficient. nih.gov Molecular dynamics simulations have provided insights into the structural basis for these observations, suggesting that the size of the N2-alkyl group, such as the isobutyl group, is a critical factor determining the efficiency of TLS by certain polymerases like PrimPol. researchgate.net For larger adducts like N2-isobutyl-dG, stable interactions with the incoming correct nucleotide (dCTP) within the polymerase active site may be hindered. researchgate.net
The following table summarizes the key findings from studies using this compound as a mechanistic probe for DNA damage bypass:
| Organism/System | Polymerase(s) Involved in Bypass | Bypass Fidelity | Key Findings |
| Escherichia coli | DNA Polymerase II (major), Pol IV, Pol V (minor) | Primarily error-free | Pol II is the main polymerase responsible for the efficient bypass of N2-isobutyl-dG. figshare.com |
| Human Cells | Polymerase η, Polymerase ι | Error-free insertion by pol η and pol ι | Both polymerases can correctly insert dC opposite the lesion, but extension can be limited. nih.gov |
| In vitro (PrimPol) | - | - | Molecular dynamics studies suggest the size of the isobutyl group can hinder stable interactions for efficient TLS. researchgate.net |
Utilization in Nucleic Acid Synthesis and Engineering for Research Purposes
The incorporation of modified nucleosides like this compound into synthetic oligonucleotides is a fundamental technique in nucleic acid engineering for research. This process allows for the creation of DNA probes and substrates with precisely located modifications, which are invaluable for a wide range of biochemical and structural studies. The primary method for achieving this is through solid-phase phosphoramidite (B1245037) chemistry.
In this method, the this compound is first converted into a phosphoramidite building block. twistbioscience.com This involves protecting the reactive functional groups on the nucleoside, such as the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and adding a reactive phosphoramidite moiety to the 3'-hydroxyl group. twistbioscience.com This phosphoramidite can then be used in an automated DNA synthesizer. The synthesis proceeds in a stepwise manner, with each nucleotide being added sequentially to the growing oligonucleotide chain, which is attached to a solid support. nih.gov
The general steps for incorporating this compound into an oligonucleotide are as follows:
Synthesis of the this compound phosphoramidite: This involves chemical modifications to protect the nucleoside and add the phosphoramidite group. mdpi.comnih.gov
Solid-phase oligonucleotide synthesis: The modified phosphoramidite is used in a standard DNA synthesizer to incorporate the this compound at the desired position in the sequence. nih.gov
Deprotection and purification: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically using high-performance liquid chromatography (HPLC), to ensure high purity.
The ability to synthesize oligonucleotides containing this compound has been instrumental in the mechanistic studies of DNA damage and repair discussed in the previous section. These synthetic DNA strands serve as model substrates to investigate how different DNA polymerases interact with and bypass specific types of DNA damage. nih.govescholarship.org
This compound as a Standard for Research Biomarker Studies (Non-Clinical Context)
In the field of toxicology and molecular epidemiology, DNA adducts are often used as biomarkers of exposure to genotoxic agents. bohrium.commdpi.com Accurate quantification of these adducts in biological samples is essential for understanding the relationship between exposure and the risk of diseases like cancer. Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this type of analysis due to their high sensitivity and specificity. nih.govnih.gov
A critical component of accurate quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard. nih.govotsuka.co.jpnucleosyn.com This standard is a version of the analyte of interest—in this case, this compound—where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). ru.nlotsuka.co.jp
The isotope-labeled this compound would be chemically identical to the unlabeled form but would have a different mass. When a known amount of this standard is added to a biological sample at the beginning of the sample preparation process, it co-elutes with the unlabeled adduct during chromatography and is detected simultaneously by the mass spectrometer. By comparing the signal intensity of the unlabeled adduct to that of the known amount of the labeled standard, a precise and accurate quantification can be achieved, as this method corrects for any loss of the analyte during sample processing and for variations in instrument response.
The synthesis of an isotope-labeled this compound standard would be a key step in developing robust analytical methods for its detection and quantification in non-clinical research settings. This would enable researchers to use this compound in studies investigating the formation and repair of this specific type of DNA adduct in various experimental models.
Future Directions and Emerging Research Avenues
Unexplored Biochemical Pathways and Repair Mechanisms
The cellular mechanisms for processing and repairing N-Isobutyl-2'-deoxyguanosine remain largely uncharted territory. While general DNA repair pathways for alkylated bases are well-documented, the specific enzymes and pathways that recognize and excise this particular adduct are unknown. The isobutyl group, with its branched-chain structure, may present a unique substrate profile for DNA glycosylases involved in Base Excision Repair (BER), the primary pathway for removing small base lesions. It is plausible that Nucleotide Excision Repair (NER), which handles bulkier adducts that distort the DNA helix, may also play a role, although the extent of helical distortion caused by the N-isobutyl group has not been empirically determined.
Future research should focus on in vitro and in vivo studies to identify the specific DNA repair proteins that interact with this compound. This could involve screening a panel of known DNA glycosylases and NER components for their ability to recognize and cleave DNA containing this adduct. Furthermore, the metabolic fate of the excised adduct and the downstream signaling pathways activated in response to its presence are completely unexplored. Understanding these pathways is crucial for elucidating the full biological impact of this DNA lesion.
Table 1: Key Research Questions in the Biochemical Processing of this compound
| Research Question | Potential Methodologies | Significance |
| Which DNA repair pathway(s) are responsible for the removal of this compound? | In vitro repair assays with purified enzymes (glycosylases, endonucleases), cellular studies using knockout/knockdown cell lines for specific repair genes. | Elucidating the primary defense mechanisms against this type of DNA damage. |
| Do known DNA glycosylases recognize and excise this compound? | Enzyme kinetics assays, substrate specificity studies. | Determining the specific molecular machinery involved in the initial step of repair. |
| To what extent does this compound distort the DNA helix? | Biophysical techniques (e.g., circular dichroism, NMR spectroscopy), molecular modeling. | Understanding whether the lesion is a substrate for BER or NER. |
| What is the metabolic fate of the excised this compound base? | Mass spectrometry-based metabolic tracing studies. | Characterizing the complete clearance pathway of the adduct from the cell. |
| What cellular signaling pathways are activated in response to this adduct? | Transcriptomic and proteomic analyses of cells exposed to agents that form this compound. | Identifying the cellular stress responses and potential links to disease pathways. |
Novel Synthetic Approaches and Analogues for Enhanced Research Utility
The advancement of research into this compound is intrinsically linked to the availability of the compound and its analogues. Current synthetic strategies for N-alkylated nucleosides can be complex and may not be optimal for producing this compound in the quantities and purity required for extensive biological studies. The development of novel, efficient, and stereoselective synthetic routes is therefore a critical research avenue. This could involve exploring new coupling chemistries, protecting group strategies, and purification techniques.
Furthermore, the synthesis of various analogues of this compound would be invaluable for research. For instance, isotopically labeled versions (e.g., with ¹³C, ¹⁵N, or ³H) are essential for metabolic tracing and quantitative mass spectrometry. Analogues with fluorescent tags or other reporter groups would facilitate studies on its cellular localization and interaction with proteins. Additionally, creating a library of related N-alkyl-2'-deoxyguanosines with varying alkyl chain lengths and branching could help to dissect the structure-activity relationships that govern their recognition by DNA repair enzymes and their mutagenic potential.
Advanced Imaging and Detection Strategies in Complex Biological Systems
A significant hurdle in studying this compound is the lack of specific and sensitive methods for its detection and imaging in a complex biological milieu. Current methods for DNA adduct detection often rely on mass spectrometry, which, while highly sensitive and specific, typically requires DNA isolation and hydrolysis, thus losing spatial information within the cell and tissue.
The development of non-invasive or minimally invasive imaging techniques would revolutionize the study of this adduct. One potential avenue is the development of specific antibodies that can recognize this compound, which could then be used for immunohistochemistry or immunofluorescence to visualize the location of the adducts within tissues and cells. Another exciting prospect is the design of "turn-on" fluorescent probes that specifically react with the N-isobutyl-guanine moiety, allowing for real-time imaging in living cells. While techniques like PET imaging are being explored for general DNA damage markers like γH2AX, developing a probe with the specificity for a single type of adduct like this compound is a formidable but potentially rewarding challenge.
Deeper Computational Insights into this compound Biology
Computational chemistry and molecular modeling offer powerful tools to gain deeper insights into the structural and energetic aspects of this compound biology, especially in the absence of extensive experimental data. Molecular dynamics simulations can be employed to understand how the isobutyl group affects the local DNA structure, dynamics, and stability. These simulations can predict the extent of helix distortion and changes in base pairing, providing valuable clues as to which repair pathway might be involved.
Quantum mechanical calculations can be used to investigate the electronic properties of the adduct and to model the reaction mechanisms of its formation and repair. For example, these methods could be used to calculate the energy barriers for the enzymatic cleavage of the glycosidic bond by different DNA glycosylases, helping to predict which enzymes are likely to be active on this substrate. Furthermore, docking studies can be performed to model the interaction of this compound-containing DNA with the active sites of various DNA repair proteins, providing a rational basis for designing experiments to test these interactions.
Table 2: Potential Computational Approaches for Studying this compound
| Computational Method | Research Application | Expected Insights |
| Molecular Dynamics (MD) Simulations | Simulating a DNA duplex containing this compound. | Understanding the impact of the adduct on DNA structure, flexibility, and hydration. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of a DNA glycosylase with the this compound substrate. | Elucidating the enzymatic reaction mechanism and identifying key amino acid residues involved in catalysis. |
| Docking Studies | Predicting the binding mode of this compound-containing DNA to various DNA repair proteins. | Generating hypotheses about which proteins are likely to interact with the adduct. |
| Density Functional Theory (DFT) | Calculating the electronic properties and reactivity of this compound. | Understanding its chemical stability and potential for further reactions. |
Q & A
Q. What enzymatic methods are established for synthesizing 2'-deoxyguanosine derivatives, and how do they compare in efficiency?
Enzymatic synthesis of 2'-deoxyguanosine derivatives, including N-modified analogs, employs engineered enzymes such as thymidine phosphorylase (EcTP) and purine nucleoside phosphorylase (BaPNP). A semi-rational design of BaPNP generated the variant BaPNP-Mu3 (E57A/T189S/L243I), which improved catalytic activity and achieved a 5.6-fold higher yield compared to wild-type enzymes in a one-pot cascade reaction . This method avoids harsh chemical conditions and enhances scalability for pharmaceutical intermediates. For N-isobutyl modifications, phosphoramidate chemistry is often used to incorporate modified deoxyguanosine into oligonucleotides, leveraging site-specific alkylation to optimize diagnostic and therapeutic applications .
Q. How is 8-hydroxy-2'-deoxyguanosine (8-OHdG) validated as a biomarker for oxidative DNA damage in clinical research?
8-OHdG is validated through rigorous correlation studies linking its urinary levels to oxidative stress in occupational exposures (e.g., asbestos workers) and diseases like diabetes and cancer. High-performance liquid chromatography with electrochemical detection (HPLC-EC) is the gold standard, minimizing artifactual oxidation during sample processing . Cross-species studies show mice excrete 3.3-fold more 8-OHdG than humans, aligning with metabolic rate differences . Large-scale meta-analyses confirm its consistency as a lipid/DNA damage marker in major depressive disorder (MDD) and type 2 diabetes .
Q. What methodological considerations are critical when measuring urinary 8-OHdG in longitudinal studies?
Key considerations include:
- Sampling : First-morning void samples adjusted for creatinine or specific gravity (SG) correlate strongly with 24-hour excretion (rp = 0.67–0.90) .
- Analytical variability : Chromatographic methods (LC-MS/MS, HPLC-EC) show higher inter-laboratory agreement than ELISA, which overestimates levels by 20–40% .
- Confounding factors : Smoking and diurnal variation require stratification, while storage at -80°C prevents degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in 8-OHdG measurements across analytical platforms?
Discrepancies arise from method-specific biases:
- Chromatographic assays : Use isotope-labeled internal standards (e.g., 15N5-8-oxodG) to correct matrix effects .
- ELISA limitations : Optimize antibody specificity via competitive assays and validate against chromatographic data .
- Standardization : Adopt harmonized calibrants and report values as 8-oxodG/creatinine ratios to enable cross-study comparisons .
Q. What strategies minimize artifactual 8-OHdG generation during DNA extraction and analysis?
- Antioxidant buffers : Include deferoxamine (iron chelator) and ascorbate during cell lysis to inhibit Fe²⁺-mediated oxidation .
- Low-temperature processing : Conduct DNA isolation at 4°C and avoid phenol-chloroform extraction, which increases oxidation .
- Enzymatic digestion : Use nuclease P1 and alkaline phosphatase under inert atmospheres to prevent ROS formation .
Q. How do enzymatic engineering approaches improve the synthesis of 2'-deoxyguanosine derivatives for pharmaceutical use?
Directed evolution of BaPNP identified mutations (e.g., L243I) that enhance substrate binding and reduce steric hindrance for bulky N-substituents like isobutyl groups. Coupling with EcTP in whole-cell catalysis eliminates intermediate purification, achieving >90% conversion efficiency . For antisense oligonucleotides, phosphoramidite derivatives of N-isobutyl-2'-deoxyguanosine are incorporated via solid-phase synthesis, with codon optimization improving in vivo stability .
Q. What translational challenges arise from cross-species differences in 8-OHdG excretion?
Mice excrete 582 8-OHdG residues/cell/day versus 178 in humans, complicating dose extrapolation in preclinical studies. Solutions include:
Q. How is this compound applied in antisense oligonucleotide therapeutics?
N-Isobutyl modification enhances oligonucleotide binding affinity to mRNA targets by stabilizing Watson-Crick pairing. In phosphoramidate backbones, this modification resists nuclease degradation, improving pharmacokinetics in vivo. Clinical studies focus on its role in splice-switching oligonucleotides for genetic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
